
4-Methyl-2-(methylsulfonyl)pyrimidine
Vue d'ensemble
Description
4-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .
Synthesis Analysis
The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine and related compounds has been reported in several studies . For instance, one study used a novel leaving group, methylsulfone activated by pyrimidine, to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(methylsulfonyl)pyrimidine can be represented by the InChI code InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 and the canonical SMILES CS(=O)(=O)C1=NC=CC=N1 .
Chemical Reactions Analysis
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .
Physical And Chemical Properties Analysis
4-Methyl-2-(methylsulfonyl)pyrimidine is a solid compound . It has a molecular weight of 158.18 g/mol, a topological polar surface area of 68.3 Ų, and a complexity of 188 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .
Applications De Recherche Scientifique
Pharmacology
Neuroprotective and Anti-neuroinflammatory Agents: Pyrimidine derivatives, including 4-Methyl-2-(methylsulfonyl)pyrimidine, have been studied for their potential neuroprotective and anti-neuroinflammatory properties . These compounds are being evaluated for the treatment of neurodegenerative diseases and conditions such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.
Anti-inflammatory Applications
Synthesis of Anti-inflammatory Compounds: Pyrimidines are known for their anti-inflammatory activities. Research has shown that certain pyrimidine derivatives can inhibit the expression and activities of vital inflammatory mediators, which makes them potential candidates for developing new anti-inflammatory drugs .
Agriculture
Herbicide Intermediate: 4-Methyl-2-(methylsulfonyl)pyrimidine serves as an intermediate in the synthesis of pyrimidine-sulfonyl herbicides. These herbicides are used to control a wide range of weeds in agricultural settings, contributing to increased crop yields .
Material Science
Chemical Synthesis and Analysis: In material science, this compound is used for various synthetic applications. It is utilized in the preparation of more complex chemical structures that have applications in material science, such as in the development of new polymers or coatings .
Chemical Research
Molecular Building Blocks: As a molecular building block, 4-Methyl-2-(methylsulfonyl)pyrimidine is used in chemical research to synthesize a wide array of pyrimidine derivatives. These derivatives are then used to study different biological pathways and chemical reactions .
Environmental Impact Studies
Toxicity and Safety Analysis: The environmental impact of chemicals like 4-Methyl-2-(methylsulfonyl)pyrimidine is also a significant area of study. Researchers assess the toxicity, safety, and environmental hazards associated with the use and disposal of these compounds .
Industrial Applications
Pharmaceutical Manufacturing: In the pharmaceutical industry, pyrimidine derivatives are key intermediates in the manufacturing of various drugs. They play a crucial role in the synthesis of medications used to treat a range of diseases .
Computational Chemistry
Simulation and Modeling: 4-Methyl-2-(methylsulfonyl)pyrimidine is used in computational chemistry for simulation and modeling purposes. Programs like Amber and GROMACS utilize this compound to produce visualizations that help in understanding molecular dynamics and interactions .
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFXJZBVVGVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378240 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylsulfonyl)pyrimidine | |
CAS RN |
77166-01-9 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



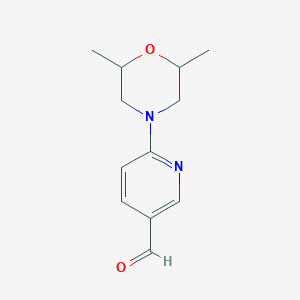
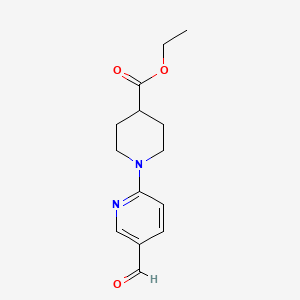
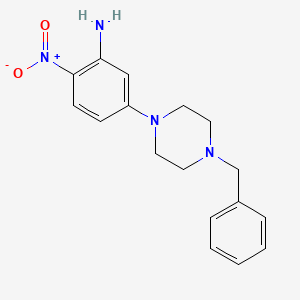

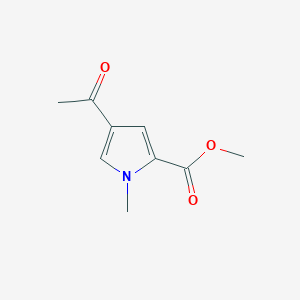
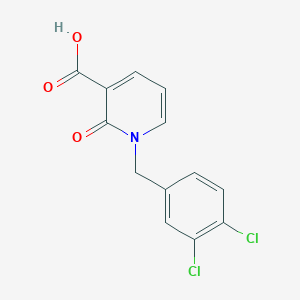

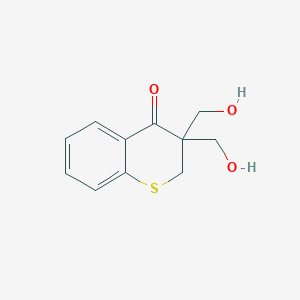
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)



